3-cyclopentyl-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propanamide
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Overview
Description
3-cyclopentyl-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propanamide is a complex organic compound with a unique structure that includes a cyclopentyl group, a benzoxazepine ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the Benzoxazepine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Cyclopentyl Group: This step may involve a substitution reaction where a cyclopentyl group is introduced to the benzoxazepine ring.
Formation of the Propanamide Moiety: This can be done through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Conditions for substitution reactions can vary widely depending on the specific functional groups involved.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that can be explored for potential therapeutic applications.
Medicine: The compound could be investigated for its potential as a drug candidate.
Industry: It may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propanamide would depend on its specific interactions with molecular targets. These could include:
Binding to Enzymes: The compound may inhibit or activate specific enzymes.
Interaction with Receptors: It may bind to receptors on cell surfaces, modulating cellular signaling pathways.
Modulation of Gene Expression: The compound could influence the expression of certain genes, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine: A simpler compound with a cyclopentyl group and an amine functional group.
Benzoxazepine Derivatives: Compounds with similar benzoxazepine rings but different substituents.
Propanamide Derivatives: Compounds with a propanamide moiety but different substituents on the amide nitrogen.
Uniqueness
3-cyclopentyl-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propanamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
3-cyclopentyl-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-19(2)12-24-16-9-8-14(11-15(16)21-18(19)23)20-17(22)10-7-13-5-3-4-6-13/h8-9,11,13H,3-7,10,12H2,1-2H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEERVTOSQLDQFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)CCC3CCCC3)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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